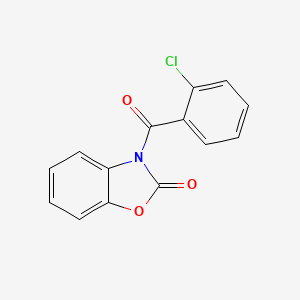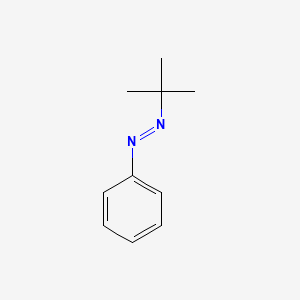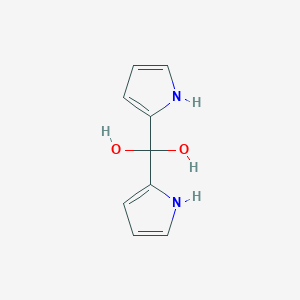
N,4,5-Trimethyloxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4,5-Trimethyloxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-Trimethyloxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropanenitrile with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N,4,5-Trimethyloxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as heating or the use of catalysts.
Major Products: The major products formed from these reactions include substituted oxazoles, reduced heterocycles, and various functionalized derivatives that can be further utilized in different applications.
Applications De Recherche Scientifique
N,4,5-Trimethyloxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which N,4,5-Trimethyloxazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Oxazole: The parent compound with a similar structure but without the methyl groups.
Thiazole: A related heterocycle with sulfur instead of oxygen.
Imidazole: Another five-membered ring with two nitrogen atoms.
Comparison: N,4,5-Trimethyloxazol-2-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. Compared to oxazole, the methyl groups provide steric hindrance and electronic effects that can alter the compound’s properties. Thiazole and imidazole have different heteroatoms, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
N,4,5-trimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)9-6(7-3)8-4/h1-3H3,(H,7,8) |
Clé InChI |
VHDGXEDVFWLGPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)

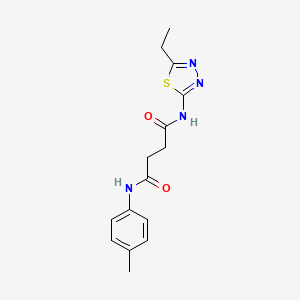
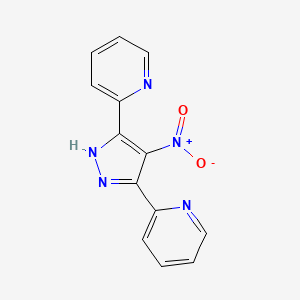
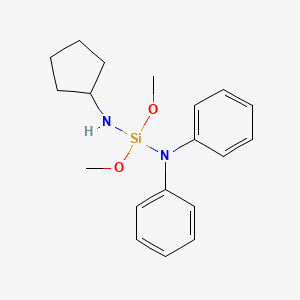
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)

